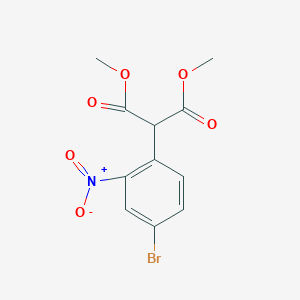

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate

概要

説明

Molecular Structure Analysis

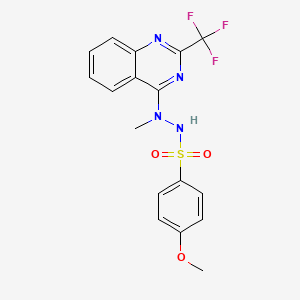

The molecular structure of “1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate” is represented by the linear formula C11H10BrNO6 . The InChI Code for this compound is 1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.11 . It is a solid substance .科学的研究の応用

Hydrogenation Processes

The study by Zheng et al. (2017) investigates the vapor-phase catalytic hydrogenation of syngas-derived dimethyl malonate on a Cu/SiO2 catalyst, revealing a catalytic reaction network. This process could potentially be applicable or analogous to reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" for producing valuable chemical intermediates, such as 1,3-propanediol, which is a vital monomer for commodity polytrimethylene-terephthalate production (Zheng et al., 2017).

Magnetic Properties and Material Science

Endtner et al. (2001) describe the synthesis, X-ray structure, and magnetic properties of a compound involving nitronyl nitroxide, which could be relevant to research involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the context of developing materials with specific magnetic properties (Endtner et al., 2001).

Catalysis and Polymerization

The paper by Miyakoshi et al. (2005) on the mechanism of chain-growth polymerization of 2-bromo-5-chloromagnesio-3-hexylthiophene with Ni(dppp)Cl2 could provide insights into catalysts' role in polymerization processes, which might be relevant for reactions involving "1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate" in the synthesis of polymers or co-polymers (Miyakoshi et al., 2005).

Synthesis and Application of Related Compounds

Wenlong's research (2010) focuses on the synthesis and application of 2-bromo-2-nitro-1,3-propanediol, discussing its properties, antibacterial mechanism, and applications across various industries. This study might offer a broader context for understanding the utility of similar bromo-nitro compounds in industrial and pharmaceutical applications (Wenlong, 2010).

Downstream Processing and Bioproduction

Xiu and Zeng (2008) review the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, emphasizing the importance of efficient recovery and purification methods. This could provide context for the production processes of related compounds, highlighting the challenges and solutions in separating these compounds from fermentation broths (Xiu & Zeng, 2008).

Safety And Hazards

特性

IUPAC Name |

dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO6/c1-18-10(14)9(11(15)19-2)7-4-3-6(12)5-8(7)13(16)17/h3-5,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJAONFWUEGWOPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dimethyl 2-(4-bromo-2-nitrophenyl)propanedioate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![trans-2-[(Oxan-4-yl)amino]cyclopentan-1-ol](/img/structure/B2985408.png)

![4,6-Diamino-3-phenyl-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2985409.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2985412.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2985413.png)

![N,N-bis(2-methoxyethyl)-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2985421.png)

![3-[(4S)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2985423.png)

![2-Oxadispiro[2.0.44.33]undecane](/img/structure/B2985426.png)